N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-(2-Methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position, a 2-methoxyethyl substituent at the 3-position, and a phenoxyacetamide moiety. The Z-configuration of the imine bond in the dihydrobenzothiazole ring is critical for its stereoelectronic properties .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-10-9-21-15-8-7-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-26-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQAZSCCHWBBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole intermediate with sulfamoyl chloride under basic conditions.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the sulfamoyl-benzothiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group or the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives in patents, research chemicals, and related heterocyclic systems. Key differences in substituents, molecular weight, and biological activity are summarized below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Substituent Effects :
- The sulfamoyl group in the target compound and BA95472 enhances water solubility compared to trifluoromethyl (patent compound) or methoxy (BA94628) groups .
- Methoxyethyl/ethoxyethyl chains at the 3-position influence lipophilicity and membrane permeability. Ethoxyethyl (BA95472) increases logP relative to methoxyethyl (target compound) .
- Trifluoromethyl groups (patent compounds) improve metabolic stability and electron-withdrawing effects, favoring enzyme inhibition .
Benzothiazole vs.
Biological Activity: Sulfonamide-containing compounds (target, BA95472) are often associated with kinase or protease inhibition, whereas trifluoromethyl derivatives (patent compounds) show antimicrobial properties . A-836,339’s cyclopropane carboxamide moiety is critical for cannabinoid receptor agonism, highlighting scaffold-specific pharmacodynamics .
Research Findings and Implications
- Solubility and Bioavailability : The sulfamoyl group in the target compound likely improves aqueous solubility (>50 mg/mL predicted) compared to BA94628’s methoxy group, which reduces polarity .
- Synthetic Feasibility : Patent data suggest that benzothiazole acetamides are synthesized via condensation of benzothiazole amines with acyl chlorides, a route applicable to the target compound .
- Unresolved Questions : The impact of the Z-configuration in the dihydrobenzothiazole ring on biological activity remains unstudied. Computational modeling (e.g., using Mercury CSD ) could elucidate packing effects and hydrogen-bonding patterns .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzothiazole core, which is known for its diverse biological properties, including enzyme inhibition and interaction with cellular targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 405.45 g/mol |
| CAS Number | 865160-32-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is known to engage with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to alterations in gene expression or protein activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results against various bacterial strains.
-
Testing Methodology : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
Compound Activity Against E. coli Activity Against S. aureus Compound A (similar structure) MIC 32 µg/mL MIC 16 µg/mL N-[...]-2-phenoxyacetamide MIC 16 µg/mL MIC 8 µg/mL
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies using human lung cancer cell lines demonstrated significant cytotoxic effects.
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Cell Lines Tested : The compound was tested on A549, HCC827, and NCI-H358 lung cancer cell lines using both 2D and 3D culture models.
Cell Line IC50 (µM) in 2D Assay IC50 (µM) in 3D Assay A549 4.01 ± 0.95 7.02 ± 3.25 HCC827 5.13 ± 0.97 10.46 ± 4.12 NCI-H358 0.85 ± 0.05 1.73 ± 0.01
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Study on Antitumor Activity : A study published in August 2021 evaluated various benzothiazole derivatives for their antitumor effects on human lung cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays . The results indicated that compounds with similar structures exhibited significant antiproliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
